Carbonic Anhydrase Isoform Selectivity: N1-Methyl vs. N1-Aryl Pyridazinecarboxamides
SAR analysis from a series of 4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamides indicates that the N1-substituent is a critical determinant of carbonic anhydrase isoform selectivity. While a direct head-to-head dataset for the 1-methyl analog is not yet publicly available, class-level inference from analogous compounds shows that replacing an N1-aryl group (e.g., 1-(m-tolyl) in compound 10a) with alternative substituents reduces activity across several hCA isoforms, suggesting that the smaller 1-methyl substitution may yield a distinct selectivity window [1]. Specifically, compound 10a exhibited a Ki of 8.3 nM against hCA II, whereas its N1-unsubstituted or differently substituted counterparts showed altered inhibition profiles, highlighting the measurable impact of the N1 position.
| Evidence Dimension | hCA II Inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to be in the low nanomolar range based on structural analogs |
| Comparator Or Baseline | N-[4-(aminosulfonyl)phenyl]-1-(m-tolyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10a), Ki = 8.3 nM |
| Quantified Difference | N/A (pending direct measurement); class-level trend demonstrates N1-modification alters Ki |
| Conditions | Stopped-flow CO2 hydration assay, human carbonic anhydrase isoforms |
Why This Matters
For programs targeting specific carbonic anhydrase isoforms (e.g., tumor-associated hCA IX/XII), the choice of the 1-methyl variant over the 1-aryl series can be the decisive factor between a selective chemical probe and a pan-inhibitor with off-target liability.
- [1] Molecules 2021, 26(22), 7023. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. View Source
